3-(Benzylcarbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-(Benzylcarbamoyl)-7-(propan-2-ylidene)bicyclo[221]heptane-2-carboxylic acid is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylcarbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps. One common approach is the [4 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure under mild conditions . This reaction is often catalyzed by organocatalysts, ensuring high enantioselectivity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method is efficient and modular, allowing for the derivatization of the compound with numerous transformations.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylcarbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-(Benzylcarbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Benzylcarbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: Shares a similar bicyclic structure but lacks the benzylcarbamoyl and propan-2-ylidene groups.
Bicyclo[2.1.1]hexane: Another bicyclic compound with different ring sizes and substituents.
Uniqueness
3-(Benzylcarbamoyl)-7-(propan-2-ylidene)bicyclo[22
Biological Activity
3-(Benzylcarbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound characterized by its bicyclic structure and unique substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme interactions and metabolic pathways.
Chemical Structure and Properties
The molecular formula of this compound is C19H23NO3 with a molecular weight of 313.4 g/mol. Its structural features include a bicyclic framework that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H23NO3 |
Molecular Weight | 313.4 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C19H23NO3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. These interactions can modulate cellular processes, potentially leading to therapeutic effects.
Enzyme Interactions
Research indicates that compounds with similar bicyclic structures can inhibit specific enzymes, suggesting that this compound may also exhibit enzyme inhibitory properties. For instance, studies on related compounds have shown significant inhibition of kinases and other metabolic enzymes, which could be relevant for developing treatments for diseases such as cancer.
Case Studies
-
Inhibition of Cancer Cell Proliferation : A study explored the effects of bicyclic compounds on cancer cell lines, demonstrating that certain derivatives can significantly reduce cell viability through apoptosis induction.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- Results : Compounds showed IC50 values in the micromolar range, indicating effective inhibition of cell growth.
-
Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory potential of similar bicyclic compounds in animal models.
- Model Used : Carrageenan-induced paw edema in rats.
- Findings : The compounds significantly reduced swelling compared to control groups, suggesting potential as anti-inflammatory agents.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Compound Name | Structure Type | Notable Activity |
---|---|---|
Bicyclo[2.2.1]heptane-2-carboxylic acid | Bicyclic | Moderate enzyme inhibition |
Bicyclo[3.1.1]heptane derivatives | Bicyclic | Anti-cancer activity |
3-(Aminobenzyl) derivatives | Aromatic substitution | Stronger anti-inflammatory effects |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions including cycloaddition techniques that yield the bicyclic structure under mild conditions.
Synthetic Route Overview
- Starting Materials : Appropriate benzyl and propanoyl derivatives.
- Reactions :
- [4 + 2] cycloaddition for bicyclic formation.
- Subsequent functionalization reactions to introduce carboxylic acid groups.
Properties
IUPAC Name |
3-(benzylcarbamoyl)-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-11(2)15-13-8-9-14(15)17(19(22)23)16(13)18(21)20-10-12-6-4-3-5-7-12/h3-7,13-14,16-17H,8-10H2,1-2H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGLJXMPHPRWIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2CCC1C(C2C(=O)NCC3=CC=CC=C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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